![molecular formula C11H9FN2O B1467951 1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1044661-39-3](/img/structure/B1467951.png)
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and empirical formula. For example, a similar compound, “1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde”, has an empirical formula of C11H9FN2O and a molecular weight of 204.20 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Pyrazole compounds have been synthesized through the condensation of chalcones with hydrazine hydrate, revealing significant structural characteristics such as the dihedral angles between the pyrazole and fluoro-substituted rings, contributing to their potential application in designing molecules with specific geometric configurations for targeted biological activities (Loh et al., 2013).
- The structural analysis of pyrazole derivatives indicates their conformation and the impact of substituents on their molecular structure, which is critical for understanding their reactivity and interaction with biological targets (Butcher et al., 2007).
Antimicrobial and Antioxidant Applications
- Some pyrazole derivatives have shown a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This highlights their potential as lead compounds in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
- Schiff bases derived from pyrazole-carbaldehyde compounds and chitosan have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains, suggesting their potential application in developing new antimicrobial materials (Hamed et al., 2020).
Application in Molecular Docking and Drug Design
- The molecular docking studies of pyrazole derivatives indicate their potential as inhibitors of specific enzymes, showcasing their application in the discovery and design of new therapeutic agents (Mary et al., 2015).
Synthesis of Novel Compounds with Potential Biological Activities
- The synthesis of novel pyrazole carbaldehyde derivatives and their evaluation for biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, underscore their importance in medicinal chemistry for the development of new therapeutic agents (Thangarasu et al., 2019).
Mecanismo De Acción
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a derivative of benzene) where one or more of the hydrogen atoms is replaced by a fluorine atom. These compounds are often used in the synthesis of pharmaceuticals due to the unique properties of fluorine, including its small size and high electronegativity .
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNCRHCJCDMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
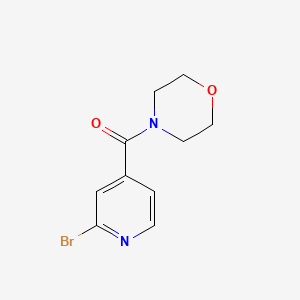
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)



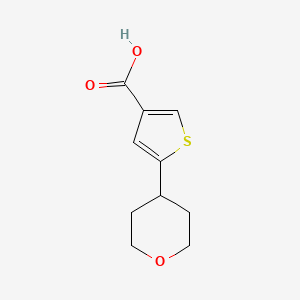
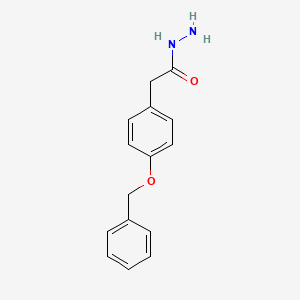
![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)
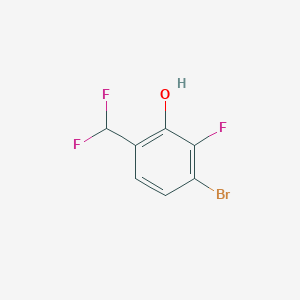
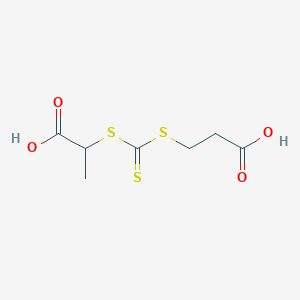

![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)
